

# initial synthesis and characterization of ozanimod hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Ozanimod hcl |           |
| Cat. No.:            | B15286815    | Get Quote |

An In-depth Technical Guide to the Initial Synthesis and Characterization of Ozanimod Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial synthesis and characterization of ozanimod hydrochloride, a sphingosine-1-phosphate (S1P) receptor modulator. The information is compiled from publicly available scientific literature and regulatory documents, offering insights into its chemical synthesis, physicochemical properties, and mechanism of action.

#### Introduction

Ozanimod is a potent and selective agonist of the sphingosine-1-phosphate receptor subtypes 1 (S1P<sub>1</sub>) and 5 (S1P<sub>5</sub>).[1] Its hydrochloride salt is the active pharmaceutical ingredient in approved medications for the treatment of relapsing forms of multiple sclerosis and ulcerative colitis.[2][3] By modulating S1P receptors, ozanimod prevents the egress of lymphocytes from lymph nodes, thereby reducing the infiltration of these immune cells into the central nervous system and the gastrointestinal tract.[4] This guide details the foundational chemistry and analytical characterization of this significant therapeutic agent.

# **Chemical Synthesis**



The synthesis of ozanimod hydrochloride typically involves a convergent approach, combining an "eastern" fragment (a chiral aminoindane derivative) and a "western" fragment (a substituted benzonitrile) to form a central 1,2,4-oxadiazole ring.[5]

# **Synthetic Scheme**

A commonly cited synthetic route is outlined below. This process has been refined to improve efficiency, with newer methods reporting an overall yield of 55% in five steps, a significant improvement over the initial patented route's 23% yield in eight steps.[6]

Experimental Workflow for Ozanimod Synthesis





Click to download full resolution via product page



Caption: A workflow diagram illustrating the key stages in the synthesis of ozanimod hydrochloride.

# **Experimental Protocols**

While detailed, step-by-step protocols with precise quantities and reaction conditions are proprietary, the key transformations are described below.

Step 1: Preparation of the Eastern Fragment (Amidoxime) The synthesis begins with the protection of the ketone group of 4-cyano indanone as a cyclic ketal, which proceeds in a 62% yield.[5] The resulting ketal is then treated with hydroxylamine hydrochloride to afford the amidoxime eastern fragment in quantitative yield.[5]

Step 2: Coupling of Eastern and Western Fragments The western fragment, 3-cyano-4-isopropoxybenzoic acid, is activated with a coupling agent such as 1,1'-carbonyldiimidazole (CDI).[5] This activated species is then reacted with the eastern fragment to form the central 1,2,4-oxadiazole ring.[5]

Step 3: Deprotection and Imine Formation The ketal protecting group on the oxadiazole intermediate is removed to yield the corresponding ketone in 76% yield from the carboxylic acid.[5] This ketone is subsequently condensed with 2-aminoethanol under Dean-Stark conditions to form an imine intermediate in 96% yield.[5]

Step 4: Asymmetric Reduction and Salt Formation The crucial chiral center is introduced via an asymmetric transfer hydrogenation of the imine. This reaction is catalyzed by a chiral ruthenium complex, yielding ozanimod base with high enantiomeric excess.[5] Finally, treatment with methanolic hydrochloric acid affords ozanimod hydrochloride in excellent yield.[5]

# **Characterization of Ozanimod Hydrochloride**

A thorough characterization of ozanimod hydrochloride has been performed to confirm its identity, purity, and physicochemical properties.

#### **Physicochemical Properties**

The fundamental physicochemical properties of ozanimod hydrochloride are summarized in the table below.



| Property          | Value                                                                                                                                     | Reference |
|-------------------|-------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Chemical Name     | 5-(3-{(1S)-1-[(2-hydroxyethyl)amino]-2,3-dihydro-1H-inden-4-yl}-1,2,4-oxadiazol-5-yl)-2-[(propan-2-yl)oxy]benzonitrile, monohydrochloride | [7]       |
| Molecular Formula | C23H24N4O3·HCl                                                                                                                            | [7]       |
| Molecular Mass    | 440.92 g/mol                                                                                                                              | [7]       |
| Appearance        | White to off-white solid                                                                                                                  | [7]       |
| Hygroscopicity    | Poorly hygroscopic                                                                                                                        | [7]       |
| Solubility        | Highly soluble across pH 1.2 to 7.5                                                                                                       | [7]       |
| Configuration     | (S)-configuration confirmed by<br>X-ray crystal structure<br>determination                                                                | [7]       |

## **Analytical Characterization**

A variety of analytical techniques are employed to ensure the quality and consistency of ozanimod hydrochloride.

HPLC is a critical method for determining the purity of ozanimod and quantifying any impurities. A validated green HPLC method has been developed for this purpose.[2]

Table of HPLC Method Parameters



| Parameter            | Condition                                                  |
|----------------------|------------------------------------------------------------|
| Column               | Waters XBridge C18, 150 × 4.6 mm, 5 μm                     |
| Mobile Phase         | Ethanol and aqueous trifluoroacetic acid (TFA) (70:30 v/v) |
| Flow Rate            | 0.7 mL/min                                                 |
| Detection Wavelength | 270 nm                                                     |

This method has demonstrated acceptable linearity, accuracy, precision, and sensitivity for ozanimod and its impurities.[2]

Spectroscopic and crystallographic methods are essential for the structural elucidation and confirmation of ozanimod hydrochloride.

Table of Spectroscopic and Crystallographic Data

| Technique                          | Data/Results                                                                                                                                        | Reference |
|------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| <sup>1</sup> H NMR                 | Spectrum consistent with the proposed structure.                                                                                                    | [8][9]    |
| Mass Spectrometry                  | Molecular weight confirmed by MS. LC-MS/MS is used for impurity identification.                                                                     | [2]       |
| Infrared (IR) Spectroscopy         | IR reference spectra are used for identification.                                                                                                   | [10]      |
| X-ray Powder Diffraction<br>(XRPD) | A crystalline form (Form CS2) shows characteristic peaks at 2θ values of 19.7°±0.2°, 7.8° ±0.2°, 14.4°±0.2°, and 18.8° ±0.2° using Cu-Kα radiation. | [8]       |

Experimental Protocols for Characterization



- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Used for the identification of degradation products. Plasma concentrations of ozanimod and its metabolites are determined using a validated LC-MS/MS method.[2][11] To measure plasma concentrations, ozanimod is extracted from a 250-µL aliquot of human K2-ethylenediaminetetraacetic acid plasma by protein precipitation with 0.1% formic acid in acetonitrile.[11]
- Nuclear Magnetic Resonance (¹H NMR): Data is collected on a 400 MHz NMR spectrometer.
   Samples (1-5 mg) are dissolved in 0.5 mL of deuterated dimethyl sulfoxide.[9]
- X-ray Powder Diffraction (XRPD): XRPD patterns are collected using Cu-Kα radiation.[8]

# **Mechanism of Action and Signaling Pathway**

Ozanimod is a sphingosine-1-phosphate (S1P) receptor modulator with high affinity for S1P<sub>1</sub> and S1P<sub>5</sub>.[1]

## **Receptor Binding Affinity**

Ozanimod demonstrates potent agonist activity at S1P<sub>1</sub> receptors and is highly selective over other S1P receptor subtypes.[1]

Table of Ozanimod Receptor Binding and Functional Activity

| Receptor         | Assay                       | EC <sub>50</sub> / K <sub>i</sub> | Reference |
|------------------|-----------------------------|-----------------------------------|-----------|
| S1P1             | cAMP Inhibition             | 160 ± 60 pM                       | [1]       |
| S1P <sub>1</sub> | [35S]-GTPyS Binding         | 410 ± 160 pM                      | [1]       |
| S1P <sub>5</sub> | [35S]-GTPyS Binding         | 11 ± 4.3 nM                       | [1]       |
| S1P1             | Radioligand Binding<br>(Kd) | 0.63 nM                           | [12]      |
| S1P <sub>5</sub> | Radioligand Binding<br>(Kd) | 3.13 nM                           | [12]      |

The data indicates a 27-fold selectivity for S1P<sub>1</sub> over S1P<sub>5</sub>.[1] The selectivity for S1P<sub>1</sub> over S1P<sub>2</sub>, S1P<sub>3</sub>, and S1P<sub>4</sub> is greater than 10,000-fold.[1]



### **Signaling Pathway**

The mechanism of action of ozanimod involves its interaction with S1P<sub>1</sub> receptors on lymphocytes.[4] This interaction leads to the internalization and degradation of the receptor, rendering the lymphocytes unresponsive to the natural S1P gradient that directs their egress from lymphoid tissues.[13]

S1P1 Receptor Signaling Pathway Modulated by Ozanimod



Click to download full resolution via product page

Caption: Ozanimod binds to the S1P<sub>1</sub> receptor, leading to its internalization and blocking lymphocyte egress.



The binding of ozanimod to the S1P<sub>1</sub> receptor, which is coupled to the G<sub>i</sub>/<sub>o</sub> protein, inhibits adenylyl cyclase activity, resulting in reduced intracellular cyclic AMP (cAMP) levels.[1] More importantly, the sustained activation by ozanimod leads to the internalization and degradation of the S1P<sub>1</sub> receptor.[13] This functional antagonism prevents lymphocytes from exiting secondary lymphoid organs, thereby reducing the number of circulating lymphocytes available to mediate inflammation in target tissues.[14]

#### **Pharmacokinetics**

The pharmacokinetic profile of ozanimod has been characterized in healthy volunteers.

Table of Pharmacokinetic Parameters of Ozanimod

| Parameter                                          | Value        | Reference |
|----------------------------------------------------|--------------|-----------|
| Time to Maximum  Concentration (T <sub>max</sub> ) | ~6-8 hours   | [15]      |
| Elimination Half-life (t1/2)                       | ~17-21 hours | [11]      |
| Volume of Distribution (Vd/F)                      | 73-101 L/kg  | [11]      |
| Oral Clearance (CL/F)                              | 204-227 L/h  | [11]      |

Ozanimod is extensively metabolized, with two major active metabolites, CC112273 and CC1084037, which also have similar activity and selectivity for S1P<sub>1</sub> and S1P<sub>5</sub>.[4][15] Following multiple doses, these metabolites constitute the majority of the circulating total active drug exposure.[15]

#### Conclusion

This technical guide has provided a detailed overview of the initial synthesis and characterization of ozanimod hydrochloride. The synthetic route is well-established and has been optimized for efficiency. A comprehensive suite of analytical methods ensures the identity, purity, and quality of the drug substance. The mechanism of action, centered on the selective modulation of S1P<sub>1</sub> and S1P<sub>5</sub> receptors, is well-understood and forms the basis for its therapeutic efficacy in autoimmune diseases. The data presented herein serves as a valuable resource for researchers and professionals in the field of drug development.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Ozanimod (RPC1063) is a potent sphingosine-1-phosphate receptor-1 (S1P1) and receptor-5 (S1P5) agonist with autoimmune disease-modifying activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. moca.net.ua [moca.net.ua]
- 3. Ozanimod | C23H24N4O3 | CID 52938427 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Synthesis of Ozanimod Hydrochloride\_Chemicalbook [chemicalbook.com]
- 6. Enantioselective Synthesis of Ozanimod ChemistryViews [chemistryviews.org]
- 7. swissmedic.ch [swissmedic.ch]
- 8. US11117876B2 Crystalline form of ozanimod hydrochloride, and processes for preparation thereof - Google Patents [patents.google.com]
- 9. US20200339524A1 Crystalline form of ozanimod hydrochloride, and processes for preparation thereof - Google Patents [patents.google.com]
- 10. mhlw.go.jp [mhlw.go.jp]
- 11. Results From the First-in-Human Study With Ozanimod, a Novel, Selective Sphingosine-1-Phosphate Receptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ozanimod Hydrochloride | C23H25ClN4O3 | CID 91618104 PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives PMC [pmc.ncbi.nlm.nih.gov]
- 15. tga.gov.au [tga.gov.au]
- To cite this document: BenchChem. [initial synthesis and characterization of ozanimod hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15286815#initial-synthesis-and-characterization-of-ozanimod-hydrochloride]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com